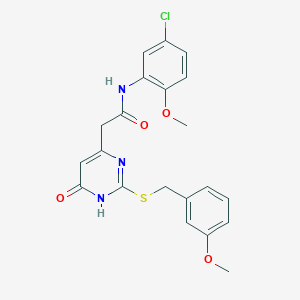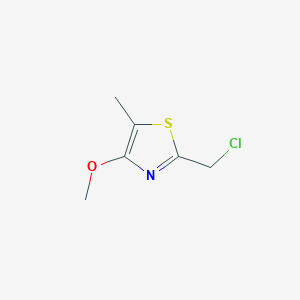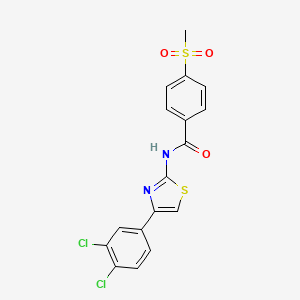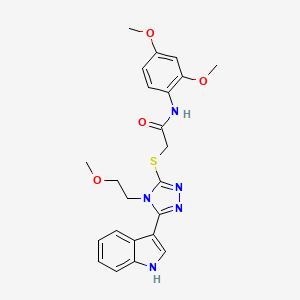
N-(5-chloro-2-methoxyphenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioequivalence and Pharmacokinetics
Research on compounds with complex structures often involves studying their bioequivalence and pharmacokinetics. For example, a study on the bioequivalence of tablet and capsule formulations of a nonsteroidal anti-inflammatory compound demonstrated the importance of assessing pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2 beta to ensure consistent therapeutic effects regardless of the formulation (Annunziato & di Renzo, 1993).
Metabolite Identification
Investigations into how compounds are metabolized in the body can lead to important insights into their safety and efficacy. A study on acetaminophen metabolism in humans, using high-resolution liquid chromatography, identified multiple metabolites and their conjugates, providing a comprehensive profile of drug metabolism (Mrochek et al., 1974).
Novel Ligand Binding Studies
Research on novel compounds often includes exploring their potential as ligands for specific receptors. A study on [11C]GMOM, a PET ligand for the N-methyl-D-aspartate receptor, evaluated its kinetics and binding affinity, showcasing the process of developing new diagnostic tools or therapeutic agents (van der Doef et al., 2015).
Toxicological Studies
Toxicological evaluations are crucial for understanding the safety profile of chemical compounds. For instance, a study on the neurotoxic thioether adducts of MDMA in human urine after ecstasy ingestion demonstrates how metabolites can contribute to the toxicity of recreational drugs, providing insights into the risks associated with drug abuse (Perfetti et al., 2009).
Pharmacological Effects
Research on the pharmacological effects of compounds includes examining their interactions with enzymes and receptors. A study investigating the effects of paracetamol on enzyme activities and oxidative stress in healthy subjects highlights the complex interplay between drug metabolism and its impacts on biological systems (Trettin et al., 2014).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-28-16-5-3-4-13(8-16)12-30-21-23-15(11-20(27)25-21)10-19(26)24-17-9-14(22)6-7-18(17)29-2/h3-9,11H,10,12H2,1-2H3,(H,24,26)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSJBCUEDLNNFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2897075.png)

![(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2897077.png)
![[3-(Dimethylamino)phenyl]-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2897078.png)
![Diethyl 5-[2-[[5-[(furan-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2897079.png)




![[2-(4-Methylanilino)-2-oxoethyl] 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2897089.png)
![4-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2897091.png)
